Ac-YVAD-pNA
Overview
Description
Mechanism of Action
Target of Action
Ac-YVAD-pNA is a very selective chromogenic substrate for caspase-1 , a key mediator of inflammatory processes . Caspase-1 is an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes including apoptosis, proliferation, differentiation, and inflammatory response .
Mode of Action
This compound interacts with caspase-1 in a specific manner. The compound is cleaved by caspase-1, releasing pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm . This interaction allows for the detection of caspase-1 activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the caspase-mediated apoptosis and inflammation pathway . Dysregulation of this pathway has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Result of Action
The cleavage of this compound by caspase-1 results in the release of pNA . This allows for the detection of caspase-1 activity, providing a measure of the level of inflammation in the system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, repeated freeze-thaw cycles can affect the effectiveness of the compound . Therefore, it is recommended to store the compound at -20 ºC and avoid storing it in solution .
Biochemical Analysis
Biochemical Properties
Ac-YVAD-pNA interacts with the enzyme caspase-1 . When cleaved by caspase-1, it releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for caspase-1 . Caspase-1 is involved in the regulation of inflammatory processes, and its activity can be determined using this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with caspase-1 . It serves as a substrate for caspase-1, and upon cleavage, it releases pNA, which can be quantified to determine caspase-1 activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role as a substrate for caspase-1 . The compound is stable and does not degrade over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are primarily related to its role as a substrate for caspase-1 . The compound’s effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the caspase-1 metabolic pathway . It interacts with caspase-1, serving as a substrate for the enzyme .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role as a substrate for caspase-1 .
Subcellular Localization
The subcellular localization of this compound is primarily related to its role as a substrate for caspase-1 . The compound does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ac-YVAD-pNA is synthesized through a series of peptide coupling reactions. The process typically involves the sequential addition of amino acids to a growing peptide chain, starting with N-acetyl-tyrosine. The final step involves the coupling of the peptide with p-nitroaniline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Ac-YVAD-pNA primarily undergoes hydrolysis when cleaved by caspase-1. This reaction releases p-nitroaniline, which is the major product .
Common Reagents and Conditions: The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common reagents include caspase-1 enzyme and a suitable buffer such as phosphate-buffered saline (PBS) .
Scientific Research Applications
Ac-YVAD-pNA is widely used in scientific research to measure caspase-1 activity. This is particularly important in studies related to inflammation, apoptosis, and immune response. The compound is used in various assays to quantify caspase-1 activity in cell lysates, tissue extracts, and other biological samples .
Chemistry: In chemistry, this compound is used as a model substrate to study enzyme kinetics and inhibitor screening for caspase-1 .
Biology: In biological research, it helps in understanding the role of caspase-1 in cell death and inflammation. It is also used in drug discovery to identify potential inhibitors of caspase-1 .
Medicine: In medical research, this compound is used to study diseases associated with inflammation, such as rheumatoid arthritis and inflammatory bowel disease. It helps in the development of therapeutic agents targeting caspase-1 .
Industry: In the pharmaceutical industry, this compound is used in the quality control of caspase-1 inhibitors and other related compounds .
Comparison with Similar Compounds
Similar Compounds:
- Ac-DEVD-pNA: A substrate for caspase-3.
- Ac-LEHD-pNA: A substrate for caspase-9.
- Ac-IETD-pNA: A substrate for caspase-8 .
Uniqueness: Ac-YVAD-pNA is unique in its high specificity for caspase-1, making it an essential tool for studying this particular enzyme. Its ability to release a quantifiable chromogenic product upon cleavage allows for precise measurement of caspase-1 activity .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNOCSPPGFBPX-XNHCRPTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440596 | |
Record name | Ac-YVAD-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149231-66-3 | |
Record name | Ac-YVAD-pNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research article mentions using Ac-YVAD-pNA to analyze the enzymatic activity of caspase-1. How does this compound work?
A1: this compound (Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate specifically recognized and cleaved by caspase-1. This peptide contains a chromophore, p-nitroaniline (pNA), conjugated to the C-terminal aspartic acid residue. Upon cleavage by caspase-1 at the aspartic acid position, the pNA is released, resulting in a measurable color change. This color change, detectable by spectrophotometry, directly correlates with the enzymatic activity of caspase-1. The greater the color change, the higher the caspase-1 activity. []
Q2: How does the use of this compound contribute to the findings of the study?
A2: The study investigated the impact of transfecting a human caspase-1 gene into HepG2 hepatoma cells. By utilizing this compound, the researchers could directly measure the enzymatic activity of caspase-1 in the transfected cells. The observed increase in this compound cleavage provided evidence that the transfected caspase-1 gene was not only successfully transcribed and translated into protein but also that the resulting caspase-1 enzyme was functionally active within the cells. []
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